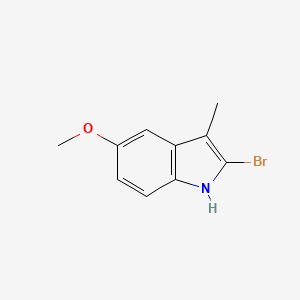

2-bromo-5-methoxy-3-methyl-1H-indole

Description

Historical Trajectory and Contemporary Relevance of Indole (B1671886) Chemistry

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.orgchemeurope.com In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, marking the beginning of a new field of chemical exploration. wikipedia.orgchemeurope.com A few years later, in 1883, Emil Fischer developed the Fischer indole synthesis, a reliable and versatile method for creating substituted indoles that remains one of the most widely used techniques to this day. wikipedia.orgcreative-proteomics.com Initial interest in indole intensified in the 1930s with the discovery that its core structure is present in numerous important alkaloids, the essential amino acid tryptophan, and plant auxins. wikipedia.orgchemeurope.com

In the contemporary scientific landscape, indole chemistry continues to be a highly active and relevant area of research. wikipedia.org The indole scaffold is a ubiquitous feature in many biologically active compounds, leading to its extensive application in drug discovery and medicinal chemistry. news-medical.netnih.gov Since 2015, the U.S. Food and Drug Administration has approved 14 indole-based drugs for treating conditions ranging from migraines to infections and hypertension. news-medical.net Furthermore, indole derivatives are crucial in agriculture as plant growth regulators, such as indole-3-acetic acid (IAA), and are being explored in materials science for the development of organic electronics. creative-proteomics.comnumberanalytics.com

The Indole Nucleus as a Privileged Scaffold in Organic Synthesis and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold," a term used to describe molecular frameworks that can bind to multiple, diverse biological targets with high affinity. nih.govnih.govresearchgate.net This privileged status arises from the indole ring's unique structural and electronic properties, which allow it to mimic the structures of proteins and participate in various binding interactions within biological systems. ijpsr.infonih.gov

Its presence in fundamental biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its biological significance. ijpsr.infowikipedia.org This natural prevalence has inspired medicinal chemists to utilize the indole core as a template for designing novel therapeutic agents. nih.gov The versatility of the indole ring allows for functionalization at multiple positions, enabling the synthesis of large libraries of compounds with a wide spectrum of pharmacological activities. researchgate.net Consequently, indole-based drugs have been developed to treat an extensive range of diseases. nih.govnih.govmdpi.com

| Indole-Based Compound | Therapeutic Application |

| Indomethacin | Anti-inflammatory wikipedia.org |

| Vincristine | Anticancer nih.gov |

| Sumatriptan | Antimigraine researchgate.net |

| Ondansetron | Antiemetic researchgate.net |

| Reserpine | Antihypertensive nih.gov |

| Tadalafil | Phosphodiesterase Inhibitor researchgate.net |

Rationale for Investigating 2-Bromo-5-methoxy-3-methyl-1H-indole as a Model Functionalized Indole

The compound this compound serves as a valuable model for investigating the properties of polysubstituted indoles. The rationale for its study is rooted in the specific combination of its functional groups, each conferring distinct chemical properties that are highly relevant in synthetic and medicinal chemistry.

The bromine atom at the C-2 position is a particularly important feature. Halogenated indoles are key intermediates in organic synthesis, with the bromine atom acting as a versatile functional handle for cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to more complex molecular architectures. The presence of bromine at the C-5 position of other indole derivatives has been associated with increased biological activity. beilstein-archives.org

By studying a precisely functionalized compound like this compound, researchers can systematically explore how different substituents on the indole scaffold influence its chemical reactivity, physical properties, and potential for biological interactions. It represents a key building block for the synthesis of diverse indole derivatives for screening in drug discovery programs.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO cymitquimica.com |

| Molecular Weight | 240.1 g/mol cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-bromo-5-methoxy-3-methyl-1H-indole |

InChI |

InChI=1S/C10H10BrNO/c1-6-8-5-7(13-2)3-4-9(8)12-10(6)11/h3-5,12H,1-2H3 |

InChI Key |

NUMUOPZXBOTZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Methoxy 3 Methyl 1h Indole and Analogous Functionalized Indole Systems

Classic and Modern Indole (B1671886) Synthesis Routes Applicable to Substituted Systems

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. These methods offer pathways to a wide array of substituted indoles by varying the starting materials.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a classic and highly versatile method for preparing indoles. wikipedia.orgrsc.org The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgmdpi.com The choice of catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed. wikipedia.orgrsc.org

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the arylhydrazine and the carbonyl compound.

Isomerization of the phenylhydrazone to its enamine tautomer.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (an electrocyclic reaction) of the protonated enamine, which forms a new carbon-carbon bond. mdpi.com

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final indole product. wikipedia.orgmdpi.com

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org For the synthesis of a 5-methoxy-3-methylindole scaffold, a starting material like 4-methoxyphenylhydrazine would be reacted with butan-2-one.

Advanced modifications of the Fischer synthesis have been developed to improve yields, expand the substrate scope, and create more complex indole derivatives. numberanalytics.comchem-station.com One significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides or halides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.orgchem-station.com This bypasses the often-challenging synthesis and isolation of substituted arylhydrazines. rsc.org These advanced techniques are pivotal in synthesizing complex molecules, including various alkaloids and pharmaceuticals. rsc.orgnumberanalytics.comchem-station.com

The Larock indole synthesis is a powerful modern technique for preparing polysubstituted indoles, particularly 2,3-disubstituted indoles. rsc.orgub.edu Developed by Richard C. Larock in 1991, this one-pot reaction involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline (or bromoaniline) with a disubstituted alkyne. wikipedia.orgrsc.org

The reaction is valued for its versatility, excellent yields, and high regioselectivity, typically placing the bulkier substituent of the alkyne at the C-2 position of the indole ring. ub.edu The catalytic cycle generally involves:

Reduction of the Pd(II) precatalyst to Pd(0).

Oxidative addition of the o-haloaniline to the Pd(0) species.

Coordination and subsequent regioselective insertion of the alkyne into the aryl-palladium bond.

Intramolecular displacement of the halide by the nitrogen atom to form a six-membered palladacycle.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. wikipedia.orgub.edu

Optimal conditions often require a base such as potassium carbonate, and additives like lithium chloride (LiCl) can be crucial for efficiency and reproducibility. wikipedia.orgub.edu The scope of the reaction is broad, accommodating various functional groups on both the aniline (B41778) and alkyne components, making it a key method for generating diverse substitution patterns on the indole core. wikipedia.orgrsc.org

Beyond the Fischer and Larock syntheses, a multitude of other ring-forming strategies have been developed to construct the indole core, each with its own advantages for accessing specific substitution patterns. researchgate.net These methods provide alternative pathways when primary routes are unsuitable.

For example, the Gassman indole synthesis involves a one-pot reaction where a hypohalite and base are added to an aniline to produce a 3-thioalkoxyindole, which can then be desulfurized. luc.edu While versatile, this method can be ineffective for preparing certain methoxy-substituted indoles. luc.edu Other notable methods include the Bischler, Bartoli, and Cadogan-Sundberg syntheses, which offer different approaches to cyclization. researchgate.net More recently, novel strategies such as the ring expansion of benzocyclobutenone oxime sulfonates have been developed to introduce phosphorus-containing moieties at the C-2 position. nih.gov These diverse ring-forming reactions are essential tools for synthetic chemists, allowing for the construction of complex tricyclic indole frameworks and other highly functionalized systems. researchgate.net

| Method | Key Reactants | Catalyst/Reagent | Primary Product Type | Key Advantages |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Substituted indoles | High versatility, widely applicable, classic method. wikipedia.orgrsc.org |

| Buchwald Modification | Aryl halide, Hydrazone | Palladium complex | Substituted indoles | Avoids synthesis of unstable arylhydrazines. wikipedia.orgchem-station.com |

| Larock Synthesis | o-Haloaniline, Disubstituted alkyne | Palladium complex (e.g., Pd(OAc)₂) | 2,3-Disubstituted indoles | High regioselectivity, good yields, one-pot reaction. rsc.orgub.edu |

| Gassman Synthesis | Aniline, Thioether | Hypohalite, Base | 3-thioalkoxyindoles (then reduced) | Good generality for various substituents. luc.edu |

Regioselective Introduction of Halogen and Methoxy (B1213986) Substituents

For a molecule like 2-bromo-5-methoxy-3-methyl-1H-indole, the precise placement of the bromo and methoxy groups is critical. This is achieved either by using precursors already bearing these substituents or by direct functionalization of the indole ring.

The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and typically reacts preferentially. acs.org However, when the C-3 position is already substituted, as with the methyl group in the target compound, electrophilic attack is directed to the C-2 position.

Direct bromination at C-2 can be achieved using various electrophilic bromine sources. While specific conditions for this compound are not detailed in the provided results, the general principle of C-2 functionalization of 3-substituted indoles is well-established. Alternative strategies for C-2 functionalization often involve palladium catalysis, which can provide high regioselectivity. acs.orgchim.it For instance, directing groups at the N-1 position, such as a pyridylsulfonyl group, can steer palladium-catalyzed reactions specifically to the C-2 position. chim.it Electrochemical methods have also been explored for the umpolung (polarity inversion) of bromide ions, turning a nucleophile into an electrophilic bromine source for C-H bond bromination. mdpi.com

The most straightforward and controlled method for incorporating a methoxy group at the C-5 position is to begin the synthesis with a precursor that already contains this functionality. chim.it For example, in the Fischer indole synthesis, 4-methoxyphenylhydrazine would be the chosen starting material. luc.edu Similarly, in a Larock synthesis, a methoxy-substituted o-iodoaniline would be used. This strategy avoids potential issues with regioselectivity and harsh conditions that can arise from attempting to functionalize the benzene (B151609) portion of the indole core post-synthesis.

While direct C-H functionalization of the indole benzene ring is possible, it is often more challenging. Recent advances have led to methods for the regioselective C-5 iodination of indoles, which could potentially be followed by a substitution reaction to introduce a methoxy group. rsc.org However, starting with a commercially available, appropriately substituted aniline or phenylhydrazine remains the most common and reliable approach for the synthesis of 5-methoxyindoles. luc.educhim.it

Targeted Methylation Strategies at the C-3 Position

The introduction of a methyl group at the C-3 position of an indole nucleus is a common structural modification in the synthesis of bioactive molecules. For a substrate like 2-bromo-5-methoxy-1H-indole, selective C-3 methylation can be achieved through several strategies, ranging from classical electrophilic substitution to modern biocatalytic approaches.

One potential pathway to this compound could involve the well-established Fischer indole synthesis. wikipedia.org This reaction would likely start from 4-methoxyphenylhydrazine and 1-bromopropan-2-one, which upon acid-catalyzed cyclization would yield the desired indole core. The Fischer indole synthesis is a robust method for constructing the indole ring system from arylhydrazines and carbonyl compounds. wikipedia.orgorganic-chemistry.org However, direct synthesis of the target molecule via this route may present challenges related to the stability of the starting materials and potential side reactions.

More direct C-3 functionalization methods are often preferred for their efficiency and selectivity. An efficient and regioselective C3-alkoxymethylation of indoles has been developed using aldehydes and alcohols in a three-component cascade reaction under transition-metal-free conditions, providing rapid access to a variety of C3-alkoxymethylated free (N-H) indoles with excellent regioselectivity. nih.gov

Recent advancements in biocatalysis have introduced highly selective methods for C-3 methylation. S-adenosyl methionine (SAM)-dependent methyltransferases have been identified that catalyze the stereo- and regioselective methylation at the C-3 position of various indoles. nih.govnih.govresearchgate.net For instance, the methyltransferase PsmD from Streptomyces griseofuscus, a key enzyme in the biosynthesis of physostigmine, has been characterized for its ability to perform enantioselective dearomative C-3 methylation of tryptamine (B22526) derivatives. nih.gov This biocatalytic approach offers mild reaction conditions and high stereoselectivity, which are significant advantages over traditional chemical methods. nih.govnih.gov

| Method | Reagents/Catalyst | Key Features |

| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde, Acid catalyst | Classical and versatile method for indole ring formation. wikipedia.orgorganic-chemistry.org |

| Three-Component Cascade | Aldehyde, Alcohol | Transition-metal-free, high regioselectivity for C3-alkoxymethylation. nih.gov |

| Biocatalytic Methylation | SAM-dependent methyltransferase (e.g., PsmD) | High stereo- and regioselectivity, mild reaction conditions. nih.govnih.govresearchgate.net |

Transition Metal-Catalyzed Approaches for Functionalized Indoles

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including indoles. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides, including bromoindoles. The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds between an organoboron compound and an organic halide. chemrxiv.org This reaction is tolerant of a wide range of functional groups and has been extensively used in the synthesis of complex molecules.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. chim.it This reaction typically employs a copper(I) co-catalyst and an amine base and is conducted under mild conditions. nih.gov There are also copper-free Sonogashira protocols that have been developed to circumvent issues associated with the copper co-catalyst. rsc.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. echemstore.com This reaction is catalyzed by a palladium complex and is a versatile method for the synthesis of complex olefinic structures. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. luc.edumdpi.com

| Reaction | Coupling Partners | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst (optional), Amine base |

| Mizoroki-Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst, Base |

While palladium catalysis is dominant, other transition metals have also been employed effectively in indole synthesis and functionalization.

Copper catalysis has been utilized in a variety of indole syntheses. For example, copper-catalyzed tandem reactions involving Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling have been developed for the synthesis of multisubstituted indoles. Copper(II) bromide has been shown to catalyze the direct C-3 chalcogenylation of indoles.

Rhodium catalysis has been applied to the regioselective C-7 arylation of indoles, a challenging transformation due to the inherent reactivity of the C-2 and C-3 positions. Rhodium(III)-catalyzed reactions have also been developed for indole synthesis at room temperature using a transient oxidizing directing group strategy.

Ruthenium catalysis has been employed for the C-2 alkenylation of indoles via C-H bond functionalization. Ruthenium-catalyzed C-H activation has been a significant strategy for the synthesis of various indole derivatives under mild conditions. organic-chemistry.org

Silver catalysis has been used in the direct selanylation of indoles with high regioselectivity. Silver-catalyzed intramolecular cyclization via C-H functionalization has also been developed for the synthesis of 3-alkylideneoxindoles.

Sustainable and Green Chemistry Principles in Functionalized Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like functionalized indoles to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency.

One approach to greener indole synthesis is the development of multicomponent reactions (MCRs). A sustainable two-step synthesis of indole-2-carboxamides has been developed involving an Ugi four-component reaction followed by an acid-catalyzed cyclization. This method utilizes ethanol (B145695) as a solvent and avoids the use of metal catalysts, aligning with green chemistry principles.

Another strategy involves the use of environmentally benign reaction media and catalysts. For instance, a chromatography- and catalyst-free methodology has been developed for the synthesis of polysubstituted pyrroles via a multicomponent reaction of arylglyoxal, 1,3-dicarbonyl, indole, and aromatic amine in a green solvent. Additionally, the Fischer indole synthesis has been adapted to be more environmentally friendly by using conductively heated sealed-vessel reactors, which reduces reaction times and energy consumption. The use of mechanochemistry, as demonstrated in a solvent-free Fischer indolisation, further contributes to sustainable synthesis by eliminating the need for bulk solvents.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Methoxy 3 Methyl 1h Indole Scaffolds

Functional Group Interconversions Involving the Bromine Moiety at C-2

The bromine atom at the C-2 position of the indole (B1671886) ring is a key functional handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic displacement, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of 2-bromoindoles. These methods facilitate the formation of C-C bonds under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Heck Reaction : The Mizoroki-Heck reaction involves the coupling of the 2-bromoindole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the C-2 position. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Intramolecular Heck reactions of appropriately substituted 2-bromoindoles have been employed to synthesize various carboline frameworks. acs.orgacs.org The choice of catalyst, ligands, and base is crucial for achieving high yields. researchgate.net

Sonogashira Coupling : This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 2-bromoindole with a terminal alkyne. organic-chemistry.orgwikipedia.org The process is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira conditions have also been developed to circumvent issues associated with copper, such as alkyne homocoupling. researchgate.netnih.gov This methodology has been applied to the synthesis of various indole derivatives. nih.govrsc.org

Suzuki Coupling : Although not explicitly detailed in the provided search results for this specific scaffold, the Suzuki reaction is a widely used cross-coupling method for aryl bromides. It involves the reaction of the 2-bromoindole with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium complex to form a 2-aryl or 2-vinyl indole derivative.

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | K₂CO₃, Et₃N | 2-Alkenyl-indole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI, [DTBNpP]Pd(crotyl)Cl (copper-free) | Amine (e.g., Et₃N, TMP) | 2-Alkynyl-indole |

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Na₂CO₃, K₃PO₄ | 2-Aryl/Vinyl-indole |

Table 1: Overview of Cross-Coupling Reactions at the C-2 Position of Bromoindoles.

Direct nucleophilic substitution of the bromine at the C-2 position of the indole ring is generally challenging due to the electron-rich nature of the heterocycle. However, under specific conditions, such as phase-transfer catalysis or with highly potent nucleophiles, displacement can be achieved. researchgate.net For instance, reactions of 3-halogenated indoles with potent nucleophiles like 4-methylthiophenol have been investigated, though these reactions can be sensitive to the nature of the halogen and the base used. nih.gov In some cases, the reaction can lead to a mixture of the desired substitution product and a reduced indole, formed via a proposed halophilic attack by the nucleophile. nih.gov

Reactivity and Transformations of the Methoxy (B1213986) Group at C-5

The 5-methoxy group influences the electronic properties of the indole ring and serves as a functional group amenable to chemical modification, primarily through ether cleavage.

The most common transformation of the 5-methoxy group is its demethylation to the corresponding 5-hydroxyindole (B134679) (serotonin analogue). This conversion is typically achieved using strong Lewis acids or other ether-cleaving reagents. A study on 5-methoxyindoles demonstrated that reagent systems like aluminum chloride (AlCl₃) in combination with nucleophiles such as ethanethiol (B150549) (EtSH) can lead to selective demethylation. tandfonline.com The choice of reagents can influence the reaction outcome, with some systems also promoting demethoxy-thioalkylation. tandfonline.com

| Reagent System | Product | Key Observation | Reference |

| AlCl₃ - EtSH | 5-Hydroxyindole | Selective demethylation | tandfonline.com |

| AlBr₃ - EtSH | 5-Hydroxyindole | Selective demethylation | tandfonline.com |

| AlCl₃ - EtSH (excess) | 5-Hydroxyindole & Demethoxy-thioalkylation product | Product distribution depends on substrate and conditions | tandfonline.com |

Table 2: Reagent Systems for the Demethylation of 5-Methoxyindoles.

Functionalization and Derivatization of the Methyl Group at C-3

The 3-methyl group, while generally less reactive than other positions on the indole core, can be functionalized through radical reactions or oxidative pathways. acs.orgnih.govnih.gov

Regiospecific bromination of the 3-methyl group can be achieved under free-radical conditions. acs.orgacs.org For this reaction to be selective, the indole nitrogen must typically be protected with an electron-withdrawing group (e.g., Boc or sulfonyl). acs.org This deactivates the indole ring towards electrophilic attack at C-2, allowing the radical bromination at the 3-methyl position with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to proceed. acs.org In the absence of an N-protecting group, electrophilic bromination at the C-2 position often dominates. acs.org

Oxidation of the 3-methyl group can lead to various products, including 3-hydroxymethylindole, indole-3-carboxaldehyde, or further oxidized species. acs.orgresearchgate.net The metabolic oxidation of 3-methylindole (B30407) in biological systems often proceeds through intermediates like 3-hydroxy-3-methylindolenine and 3-methyloxindole. nih.govnih.gov Chemical oxidation can be achieved using various oxidizing agents, and selective cleavage of the indole C2-C3 bond can occur under specific catalytic conditions, leading to quinazolinones when reacted with primary amines. acs.org

N-H Functionalization and Protection Strategies of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring is a site of significant synthetic utility. Its functionalization is crucial for modulating the electronic properties of the ring, preventing unwanted side reactions (protection), and introducing specific substituents. researchgate.netacs.orgresearchgate.netacs.org

N-Protection : Protecting the indole nitrogen is often a necessary first step in a synthetic sequence to avoid N-alkylation or other reactions and to direct reactivity to other positions. acs.orgacs.org Common protecting groups include sulfonyl derivatives (e.g., tosyl, Ts; phenylsulfonyl, PhSO₂) and carbamates (e.g., tert-butyloxycarbonyl, Boc). acs.orgresearchgate.net Sulfonyl groups are robust but may require harsh conditions for removal, while Boc groups are generally more labile. researchgate.net Benzyl (B1604629) groups are also used and can be removed with strong Lewis acids. researchgate.net The choice of protecting group depends on its stability to subsequent reaction conditions. researchgate.net

N-Alkylation : The direct alkylation of the indole nitrogen can be achieved by deprotonation with a suitable base (e.g., NaH, KOH) followed by reaction with an alkyl halide. rsc.orggoogle.comsciencemadness.org Various catalytic methods have also been developed, including copper-catalyzed cross-coupling with N-tosylhydrazones and metal-free reductive amination with aldehydes. rsc.orgacs.org The nucleophilicity of the indole nitrogen is relatively weak, and C-3 alkylation can be a competing pathway, making regioselectivity a key challenge. mdpi.comnih.gov

N-Arylation : The introduction of an aryl group at the indole nitrogen is commonly accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. acs.orgacs.orgresearchgate.netnih.govorganic-chemistry.org These methods allow for the coupling of the indole with aryl halides. acs.orgacs.org The development of effective ligand systems has been crucial for achieving high yields and functional group tolerance under milder conditions. acs.orgacs.orgorganic-chemistry.org

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP or NaH | Trifluoroacetic Acid (TFA), HCl | acs.orgnih.gov |

| Benzenesulfonyl | Bes/Bs | PhSO₂Cl, Base | Mg/MeOH, Red-Al | acs.orgresearchgate.net |

| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, Base | NaOH, KOH, Na/Hg | nih.gov |

| Benzyl | Bn | BnBr, NaH | Lewis Acids (AlCl₃), Hydrogenolysis | researchgate.net |

| 4-Methoxybenzyl | PMB | PMB-Cl, NaH | CF₃CO₂H, PhSH | synarchive.com |

Table 3: Common Protecting Groups for the Indole Nitrogen.

Late-Stage Diversification and Skeletal Editing of Indole Structures

Late-stage diversification and skeletal editing have become powerful strategies in medicinal chemistry and materials science for the rapid generation of molecular diversity from a common, complex scaffold. These approaches allow for the modification of the core structure of a molecule in the final steps of a synthetic sequence, providing access to analogues that would be difficult to obtain through de novo synthesis. For the 2-bromo-5-methoxy-3-methyl-1H-indole scaffold, these strategies offer a wealth of opportunities to explore new chemical space and fine-tune molecular properties. The presence of a bromine atom at the C2 position, a methoxy group at C5, and a methyl group at C3 provides multiple handles for selective chemical transformations.

Late-stage diversification of the this compound core can be achieved through various methods, primarily by leveraging the reactivity of the C-Br bond and C-H bonds. The bromine atom at the C2 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents, including aryl, vinyl, and alkyl groups, thereby modifying the steric and electronic properties of the indole core.

Skeletal editing, on the other hand, involves more profound structural modifications where the core indole ring system is rearranged into other heterocyclic structures. chemrxiv.orgdomainex.co.uk Such transformations can lead to significant changes in the three-dimensional shape and biological activity of the molecule. For instance, oxidative cleavage of the indole's pyrrole (B145914) ring followed by rearrangement can lead to the formation of indazoles or benzimidazoles. nih.gov Another approach is nitrogen atom insertion, which can convert the indole scaffold into quinazolines or quinoxalines. bohrium.comnih.govchemrxiv.org

The following subsections will detail specific strategies for the late-stage diversification and skeletal editing of this compound.

Late-Stage Diversification via Cross-Coupling Reactions

The bromine atom at the C2 position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. mdpi.comwikipedia.org These reactions are instrumental in late-stage functionalization, enabling the introduction of diverse molecular fragments. nih.govsemanticscholar.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromoindole with an organoboron reagent in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds.

| Reaction | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat | 2-Aryl-5-methoxy-3-methyl-1H-indole |

Sonogashira Coupling: This coupling reaction between the 2-bromoindole and a terminal alkyne is catalyzed by palladium and copper complexes. It is a reliable method for the synthesis of 2-alkynylindoles.

| Reaction | Reagents and Conditions | Expected Product |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 2-Alkynyl-5-methoxy-3-methyl-1H-indole |

Heck Coupling: The Heck reaction allows for the coupling of the 2-bromoindole with an alkene in the presence of a palladium catalyst and a base to form 2-vinylindoles.

| Reaction | Reagents and Conditions | Expected Product |

| Heck Coupling | Alkene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, Heat | 2-Vinyl-5-methoxy-3-methyl-1H-indole |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 2-bromoindole with an amine in the presence of a palladium catalyst and a base.

| Reaction | Reagents and Conditions | Expected Product |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, Heat | 2-Amino-5-methoxy-3-methyl-1H-indole |

Skeletal Editing of the Indole Core

Skeletal editing offers a more drastic approach to structural modification, transforming the indole nucleus into other valuable heterocyclic systems. nih.gov These transformations often proceed through ring-opening and ring-closing cascades.

C-to-N Atom Swapping for Indazole and Benzimidazole Formation: One innovative skeletal editing strategy involves the oxidative cleavage of the indole's pyrrole ring to form a ring-opened oxime intermediate. nih.gov This intermediate can then be guided to cyclize into either an indazole or a benzimidazole, effectively swapping a carbon atom for a nitrogen atom in the heterocyclic core. chemrxiv.orgchemrxiv.org

| Transformation | Key Reagents | Resulting Scaffold |

| Indole to Indazole | Oxidative cleavage agents (e.g., N-nitrosomorpholine, p-toluenesulfonic acid, photoirradiation), followed by reductive cyclization | Indazole |

| Indole to Benzimidazole | Oxidative cleavage to oxime, followed by rearrangement and cyclization with a nitrogen source | Benzimidazole |

Nitrogen Atom Insertion for Quinazoline (B50416) and Quinoxaline (B1680401) Synthesis: Another powerful skeletal editing technique is the insertion of a nitrogen atom into the indole skeleton to access quinazoline or quinoxaline bioisosteres. bohrium.comnih.govchemrxiv.org This can be achieved by reacting the indole with an electrophilic nitrene species, often generated from reagents like ammonium (B1175870) carbamate (B1207046) and a hypervalent iodine compound. bohrium.comnih.gov Strategic use of a silyl (B83357) protecting group on the indole nitrogen can facilitate this transformation. nih.gov Electrochemical methods for nitrogen insertion have also been developed as a more sustainable alternative. nih.govresearchgate.net

| Transformation | Key Reagents | Resulting Scaffold |

| Indole to Quinazoline | Ammonium carbamate, hypervalent iodine reagent (e.g., PIDA), N-silylation | Quinazoline |

| Indole to Quinoxaline | Dependant on indole substitution and reaction conditions | Quinoxaline |

These late-stage diversification and skeletal editing strategies highlight the versatility of the this compound scaffold. By applying these modern synthetic methods, a wide range of novel and structurally diverse compounds can be accessed efficiently, facilitating the exploration of their potential applications.

Spectroscopic and Diffraction Based Characterization of 2 Bromo 5 Methoxy 3 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For 2-bromo-5-methoxy-3-methyl-1H-indole, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the N-H proton of the indole (B1671886) ring.

Based on the analysis of structurally similar compounds, such as 5-methoxy-3-methyl-1H-indole rsc.org, the chemical shifts for the protons of this compound can be predicted. The introduction of a bromine atom at the C2 position is expected to influence the chemical shifts of the nearby protons due to its electronegativity and anisotropic effects.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.8 - 8.2 | Broad Singlet | - |

| H-4 | 7.1 - 7.3 | Doublet | ~8.5 |

| H-6 | 6.8 - 7.0 | Doublet of Doublets | ~8.5, ~2.5 |

| H-7 | 6.9 - 7.1 | Doublet | ~2.5 |

| OCH₃ | ~3.8 | Singlet | - |

| CH₃ | ~2.3 | Singlet | - |

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons on the benzene (B151609) ring (H-4, H-6, and H-7) would show a characteristic splitting pattern. The methoxy and methyl protons would each appear as sharp singlets, as they are not coupled to other protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C2 | 110 - 115 | Quaternary |

| C3 | 115 - 120 | Quaternary |

| C3a | 128 - 132 | Quaternary |

| C4 | 112 - 116 | CH |

| C5 | 154 - 158 | Quaternary |

| C6 | 112 - 116 | CH |

| C7 | 100 - 105 | CH |

| C7a | 130 - 135 | Quaternary |

| OCH₃ | 55 - 60 | CH₃ |

| CH₃ | 9 - 12 | CH₃ |

The presence of the bromine atom at C2 would cause a significant upfield shift for this carbon compared to the unsubstituted indole. The chemical shifts of the other carbons in the indole ring would also be affected by the substituents.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons (H-4, H-6, and H-7), which would help in their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the methoxy group, the methyl group, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons. For example, correlations from the methyl protons to C2 and C3, and from the methoxy protons to C5, would be expected, confirming the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. The presence of bromine would be evident from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. ESI-MS of this compound would likely show a prominent protonated molecule [M+H]⁺. The high-resolution capabilities of modern ESI-MS instruments would further confirm the elemental composition. Fragmentation of the molecular ion in the mass spectrometer (MS/MS) could provide further structural information by observing the loss of characteristic fragments such as the methyl or methoxy groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For an indole derivative like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the indole ring, the N-H bond, C-H bonds, the C-O bond of the methoxy group, and the C-Br bond.

While a specific spectrum for the title compound is not available, the analysis of a closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , provides significant insight into the vibrational modes of a 5-methoxy substituted indole ring. mdpi.comnih.gov A sharp band observed at 3342 cm⁻¹ in the spectrum of a new polymorph of MI2CA is assigned to the N–H stretching vibration, indicating the involvement of the N-H group in intermolecular hydrogen bonding. mdpi.com The aromatic C-H stretching vibrations of the indole ring typically appear above 3000 cm⁻¹.

The methoxy group (-OCH₃) would introduce characteristic bands, including C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band, typically found in the 1200-1275 cm⁻¹ region for aryl ethers. mdpi.com For MI2CA, a very strong band at 1259 cm⁻¹ is attributed to the ν(C–O) stretching vibration. mdpi.com The C=C stretching vibrations within the aromatic indole ring are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration for an aromatic bromo-compound would typically be found in the lower frequency "fingerprint" region, often between 500 and 600 cm⁻¹.

Key vibrational assignments based on the analysis of 5-methoxy-1H-indole-2-carboxylic acid are presented below. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N–H stretching | 3342 | Sharp band, indicates intermolecular H-bonding. |

| C=O stretching (of COOH) | 1676 | Very strong band from the carboxylic acid group. |

| C–O stretching (of ether) | 1259 | Very strong band from the methoxy group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring system is the primary chromophore, which exhibits characteristic absorption bands in the UV region. The parent indole molecule shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions, which arise from π→π* electronic transitions. nih.govrsc.org

Substituents on the indole ring can significantly alter the position (λₘₐₓ) and intensity of these absorption bands.

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome) at the 5-position, the methoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated π-system through resonance. core.ac.uk

Bromo Group (-Br): Halogens can have a dual effect. Their electron-withdrawing inductive effect can sometimes cause a hypsochromic (blue) shift, but their ability to donate a lone pair of electrons via resonance often leads to a bathochromic (red) shift. The net effect depends on its position on the ring.

Methyl Group (-CH₃): A methyl group is a weak electron-donating group and typically causes a small bathochromic shift.

A spectroscopic survey of various substituted indoles confirms that substitutions on the benzyl (B1604629) ring portion (such as the 5-position) are particularly effective at shifting the ¹Lₑ transition energy. nih.gov For instance, studies on various indole derivatives show that electron-donating substituents tend to lower the electronic transition energy gap, resulting in a bathochromic shift. core.ac.uk While specific λₘₐₓ values for this compound are not documented in the searched literature, it is predicted that its absorption spectrum would be red-shifted compared to the parent indole, primarily due to the strong electron-donating effect of the methoxy group.

| Compound | Typical λₘₐₓ (nm) | Transition Type | Solvent |

| Indole (Parent) | ~270-280 | ¹Lₑ | Cyclohexane |

| Indole (Parent) | ~288 | ¹Lₑ | Ethanol (B145695) |

| 5-Bromoindole (B119039) | 296 | ¹Lₑ | Cyclohexane |

| 5-Methoxy-2-indolecarboxylic acid | 315 | ¹Lₑ | Cyclohexane |

Data compiled from various studies on indole derivatives. core.ac.uk

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Although the crystal structure of this compound has not been reported, the detailed X-ray analysis of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) offers a valuable model for understanding the solid-state structure of a 5-methoxyindole (B15748) derivative. mdpi.comnih.gov

This MI2CA polymorph crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov The crystal structure reveals that the molecules form cyclic dimers through strong O–H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. mdpi.com This is a common and stabilizing structural motif for carboxylic acids in the solid state.

For this compound, one would expect similar intermolecular forces to govern its crystal packing, such as N–H⋯O hydrogen bonds (with the methoxy oxygen as a potential acceptor) and π–π stacking interactions between the planar indole rings. The presence of the bromine atom could also introduce halogen bonding (C–Br⋯X) as an additional stabilizing interaction.

Crystallographic Data for 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.comnih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.35(8) |

| Z (Molecules/Unit Cell) | 4 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methoxy 3 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. nih.govresearchgate.net For 2-bromo-5-methoxy-3-methyl-1H-indole, a DFT calculation would begin by optimizing the molecule's three-dimensional structure to find its most stable conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is achieved.

The output of such a calculation would typically include:

Optimized Geometric Parameters: Bond lengths (e.g., C-C, C-N, C-Br), bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: Total energy, dipole moment, and the distribution of electron density.

These fundamental calculations are the basis for all further computational analyses. niscpr.res.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the innermost empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify which parts of the molecule are most likely to participate in electron donation and acceptance during a chemical reaction.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is used to predict the reactive sites for electrophilic and nucleophilic attacks. nih.gov

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around electronegative atoms like oxygen or the π-system of the indole (B1671886) ring). These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would visualize the charge distribution, highlighting the electron-rich methoxy (B1213986) group and indole ring, and the potentially electron-deficient areas, thereby predicting how it would interact with other reagents. researchgate.netyoutube.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into a localized "Lewis-like" structure of bonds and lone pairs. aiu.edu This analysis is valuable for understanding charge delocalization, hyperconjugative interactions, and intramolecular bonding. molfunction.comresearchgate.net

Key insights from an NBO analysis of this compound would include:

Charge Distribution: The natural atomic charge on each atom.

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used in bonding.

Interaction Energies: Quantification of the stabilization energy from interactions like electron delocalization from a filled bonding orbital to an empty anti-bonding orbital (e.g., π -> π* transitions). This reveals the strength of conjugation and hyperconjugation within the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. ufla.br If this compound were to undergo a reaction, such as an electrophilic substitution or a cross-coupling reaction, computational studies could map out the entire reaction pathway.

This involves:

Identifying Intermediates and Transition States: Calculating the structures and energies of all transient species along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates and the most favorable pathway.

Such a study would provide a step-by-step understanding of bond breaking and formation, revealing how the substituents (bromo, methoxy, and methyl groups) influence the indole core's reactivity.

In Silico Prediction of Molecular Interactions

In silico methods are used to predict how a molecule might interact with biological targets, such as proteins or enzymes. This is a cornerstone of computational drug discovery. nih.govresearchgate.net

Molecular Docking is a primary technique where the this compound molecule would be computationally "placed" into the binding site of a target protein. nih.govjapsonline.comresearchgate.net The simulation calculates the most favorable binding orientation and scores the strength of the interaction, typically as a binding energy or affinity. researchgate.net This analysis can predict whether the compound is likely to be an inhibitor or activator of the protein and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules, typically proteins. These studies are crucial in drug discovery for identifying potential therapeutic targets and predicting the binding affinity of a compound.

While direct docking studies on this compound are not extensively published, research on structurally similar indole derivatives provides a clear indication of the likely interactions and targets. For instance, studies on other substituted indoles reveal that they can bind to a variety of protein active sites. Molecular docking of 5-bromoindole (B119039) hydrazone derivatives has shown potent inhibitory potential against the VEGFR-2 tyrosine kinase domain, a key target in cancer therapy. d-nb.info These studies often reveal negative binding energies, indicating spontaneous and favorable binding.

Key interactions typically observed for indole derivatives include:

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, while the methoxy oxygen can act as an acceptor. These interactions with amino acid residues like Aspartate (Asp) and Cysteine (Cys) are critical for stabilizing the ligand in the active site. d-nb.info

Pi-Interactions: The aromatic indole ring can engage in pi-pi stacking, pi-sulfur, and pi-alkyl interactions with residues such as Phenylalanine (Phe), Valine (Val), and Alanine (Ala). d-nb.info

Halogen Bonding: The bromine atom at the 2-position can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.

For example, a study on a related compound, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), demonstrated through in silico docking that it interacts with proteins involved in inflammation, such as NF-κB and TNF-α. nih.gov Such studies provide a framework for predicting that this compound could also exhibit inhibitory activity against similar enzymatic or receptor targets.

Table 1: Representative Binding Interactions of Indole Derivatives from Molecular Docking Studies

| Compound Type | Target Protein | Observed Interactions | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 5-Bromoindole Hydrazone | VEGFR-2 Tyrosine Kinase | H-bonding with Asp1046, Pi-alkyl with Val848, Leu1035 | -8.02 |

| Indole-based Glyoxylamides | Fungal Protein (1EA1) | H-bonding with ARG326, HIS392, GLN72 | -7.28 |

| MMINA (Indole Derivative) | Inflammatory Proteins (e.g., NF-κB) | Downregulation of gene expression | Not specified |

ADME Prediction Methods (Computational Approaches Only)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the viability of a compound as a potential drug. Computational tools can predict these properties, reducing the need for extensive experimental testing in the early stages of drug development. biointerfaceresearch.com These predictions are based on the molecule's structure and physicochemical properties.

For a molecule like this compound, computational ADME prediction would involve the following analyses:

Absorption: Prediction of gastrointestinal absorption and oral bioavailability. In silico models suggest that related bromo-substituted heterocyclic compounds can exhibit high gastrointestinal absorption. nih.gov

Distribution: Calculation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The potential to cross the BBB is a key factor for compounds targeting the central nervous system. nih.gov The volume of distribution (Vd) is another important parameter, with lower values potentially indicating a shorter half-life. nih.gov

Metabolism: Identification of the cytochrome P450 (CYP) enzymes most likely responsible for metabolizing the compound. Indole rings are subject to various metabolic transformations, and computational models can predict the likelihood of inhibition or induction of specific CYP isoenzymes like CYP2D6 or CYP3A4. d-nb.info

Excretion: Prediction of the primary route of elimination from the body, typically via renal pathways. nih.gov

Table 2: Predicted ADME Properties for Structurally Related Compounds

| ADME Parameter | Prediction Method | Typical Predicted Outcome for Indole/Bromo-derivatives | Significance |

|---|---|---|---|

| Gastrointestinal Absorption | pkCSM, SwissADME | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Percepta, pkCSM | Potential to penetrate | Relevant for CNS-acting drugs |

| P-glycoprotein Substrate | In silico models | Variable | Affects distribution and efflux from cells |

| CYP450 Inhibition | pkCSM, SwissADME | Often non-inhibitor of major isoforms | Lower risk of drug-drug interactions |

| Hepatotoxicity | In silico models | Predicted non-toxic | Favorable safety profile |

Studies on Photophysical and Photochemical Properties Using Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for understanding the photophysical and photochemical properties of molecules. nih.gov These properties describe how a molecule interacts with light, including absorption, emission (fluorescence and phosphorescence), and its stability upon excitation.

For this compound, theoretical calculations would be used to determine:

Electronic Absorption Spectra: TD-DFT calculations can predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π*). nih.gov For indole derivatives, these transitions are typically in the UV region. umaine.edu

Fluorescence Properties: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide an estimate of the molecule's fluorescence. Calculations can predict emission wavelengths and quantum yields. nih.gov

Molecular Orbitals: Analysis of the HOMO and LUMO distributions helps to understand the charge transfer characteristics upon electronic excitation, which is fundamental to the molecule's photochemical behavior. researchgate.net

Photostability: Theoretical models can investigate potential photochemical reaction pathways and degradation products, assessing the molecule's stability when exposed to light. researchgate.net

Studies on related nitrogen heterocycles show that substitutions on the indole ring significantly influence these properties. The methoxy group (an electron-donating group) and the bromo group (an electron-withdrawing group) on this compound would be expected to modulate its electronic structure and, consequently, its interaction with light. umaine.edu

Theoretical Insights into Adsorption Mechanisms (e.g., Corrosion Inhibition)

The ability of organic molecules to adsorb onto metal surfaces is key to their application as corrosion inhibitors. mdpi.com Theoretical chemistry, again primarily using DFT, provides profound insights into these adsorption mechanisms. researchgate.net Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons that can coordinate with metal d-orbitals. researchgate.net

Theoretical investigations into the corrosion inhibition potential of this compound would focus on:

Quantum Chemical Parameters: Calculation of parameters such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and electronegativity (χ).

A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, indicating efficient adsorption. researchgate.net

A low ELUMO value indicates a higher ability to accept electrons from the metal.

A small energy gap (ΔE) implies higher reactivity and greater inhibition efficiency. nih.gov

Adsorption Mechanism: The nature of the adsorption—physisorption (electrostatic interactions) or chemisorption (covalent bond formation)—can be inferred. mdpi.com The presence of the indole ring, methoxy group, and bromine atom provides multiple active centers for adsorption onto a metal surface. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations can model the orientation and interaction of the inhibitor molecule on the metal surface in a simulated corrosive environment, providing a dynamic picture of the protective film formation.

Studies on similar heterocyclic compounds have demonstrated a strong correlation between these calculated quantum parameters and experimentally observed corrosion inhibition efficiency. nih.gov The adsorption is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov

Table 3: Key Quantum Chemical Parameters in Theoretical Corrosion Inhibition Studies

| Parameter | Symbol | Theoretical Significance | Implication for Inhibition Efficiency |

|---|---|---|---|

| Energy of HOMO | EHOMO | Electron-donating ability | Higher value generally means better inhibition |

| Energy of LUMO | ELUMO | Electron-accepting ability | Lower value indicates better inhibition |

| Energy Gap | ΔE | Reactivity of the molecule | Smaller gap generally means higher efficiency |

| Dipole Moment | μ | Polarity of the molecule | Higher value can increase adsorption on surface |

| Electronegativity | χ | Tendency to attract electrons | Influences interaction with metal surface |

Structure Activity Relationship Sar and Biological Applications of 2 Bromo 5 Methoxy 3 Methyl 1h Indole Derivatives Focus on in Vitro Studies

Mechanistic Studies of Biological Activity of Halogenated and Methoxylated Indoles

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is central to numerous biologically active compounds. The introduction of halogen and methoxy (B1213986) substituents onto this core structure significantly influences the electronic and steric properties of the molecule, thereby modulating its interaction with various biological targets. In vitro studies are crucial for elucidating the mechanisms underlying these interactions, providing insights into the structure-activity relationships (SAR) of halogenated and methoxylated indole derivatives.

Melatonin Receptor Agonism (MT1 and MT2) - in vitro Binding and Functional Assays

Melatonin, an indoleamine neurohormone, exerts its physiological effects primarily through two high-affinity G protein-coupled receptors, MT1 and MT2. These receptors are key regulators of the circadian rhythm and have become important targets for the development of treatments for sleep disorders and other circadian-related conditions. The indole core of melatonin is a critical feature for receptor binding, and modifications, including halogenation and methoxylation, have been explored to develop potent and selective ligands.

In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor. For melatonin receptors, these assays typically use recombinant human MT1 and MT2 receptors expressed in cell lines like Chinese hamster ovary (CHO) cells. Radioligand binding studies, often employing [³H]-melatonin, measure the displacement of the radioligand by the test compound to calculate its binding affinity (Kᵢ). Functional assays, on the other hand, assess the compound's efficacy as an agonist or antagonist. A common functional assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, as MT1 and MT2 receptors are coupled to inhibitory G proteins (Gᵢ/Gₒ) that suppress adenylyl cyclase activity.

Studies on various indole derivatives have provided insights into the SAR at MT1 and MT2 receptors. For instance, the 5-methoxy group on the indole ring, present in melatonin itself, is considered crucial for high-affinity binding. Alterations at other positions of the indole nucleus, such as the introduction of a halogen, can modulate both affinity and selectivity. Some studies have identified benzimidazole derivatives as novel agonists of MT1 and MT2 receptors, with certain compounds demonstrating subnanomolar potency. researchgate.net The pharmacological profiles of MT1 and MT2 receptors have been shown to be distinct, with some antagonist ligands displaying significantly higher affinity for the MT2 subtype. researchgate.net For example, the antagonist luzindole shows a much higher affinity for MT2 over MT1 receptors. researchgate.net

The table below summarizes representative data from in vitro assays on melatonin receptors for various indole-related compounds, illustrating the impact of structural modifications on receptor interaction.

| Compound | Receptor | Assay Type | Result (Affinity/Potency) |

| Melatonin | hMT1 | [³H]-melatonin Binding | pKᵢ = 9.89 |

| Melatonin | hMT2 | [³H]-melatonin Binding | pKᵢ = 9.56 |

| Melatonin | hMT1 | cAMP Functional Assay | pIC₅₀ = 9.53 |

| Melatonin | hMT2 | cAMP Functional Assay | pIC₅₀ = 9.74 |

| Luzindole | hMT1 | Antagonist Assay | pA₂ = 5.75 |

| Luzindole | hMT2 | Antagonist Assay | pA₂ = 7.64 |

| 4-P-PDOT | hMT2 | Binding Assay | 61-fold higher affinity than for hMT1 |

This table is generated based on data for reference compounds and illustrates general principles of melatonin receptor pharmacology. researchgate.net Data for 2-bromo-5-methoxy-3-methyl-1H-indole is not specifically available in the provided search results.

Modulation of Specific Pharmacological Targets (In Vitro Investigations)

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. researchgate.net It is a pentameric complex that forms a chloride-selective pore. researchgate.net The receptor possesses multiple allosteric binding sites, which are targets for various clinically important drugs, including benzodiazepines and barbiturates. nih.gov Indole derivatives have been investigated as novel modulators of the GABAA receptor.

In vitro studies to assess the activity of compounds on GABAA receptors often utilize two-electrode voltage clamp methods on recombinant receptors expressed in Xenopus laevis oocytes or patch-clamp techniques on mammalian cell lines. These electrophysiological assays directly measure the chloride current passing through the channel in response to GABA and the modulatory effects of test compounds. Radioligand binding assays, for example using [³H]flunitrazepam to label the benzodiazepine site, can determine if a compound interacts with specific allosteric sites. nih.goveurofinsdiscovery.com

Research has identified indole-based scaffolds as a novel class of GABAA receptor modulators. nih.gov The pharmacophore features of some indole derivatives show a high degree of similarity to pyrazoloquinolinones, which are known to bind to the benzodiazepine site (site 1) and a second site in the extracellular domain (site 2). nih.gov However, studies have revealed that this structural similarity does not always translate to similar binding properties. For instance, the indole derivative MTI163 did not displace [³H]-flunitrazepam from the benzodiazepine binding site, suggesting it does not bind there, but rather modulates the receptor through the transmembrane "etomidate" binding site (site 3). nih.gov This highlights that subtle structural changes in the indole scaffold can lead to radical shifts in binding site preference and modulatory activity at the GABAA receptor.

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and inflammation. nih.govmdpi.com Its expression is significantly upregulated in activated microglia during neuroinflammation, making it a valuable biomarker and therapeutic target for neurological disorders. nih.govnih.gov A number of TSPO ligands have been developed, with some featuring an indole-based chemical structure.

The primary in vitro method for studying ligand interaction with TSPO is the competitive binding assay. These assays typically use membranes from tissues or cells expressing TSPO (e.g., rat kidney, human platelets) and a specific radioligand, such as [³H]PK 11195, a classic TSPO ligand. researchgate.netresearchgate.net The ability of a test compound to displace the radioligand is measured, and its binding affinity (Kᵢ or IC₅₀) is determined.

Studies have shown that indole-based compounds can bind to TSPO with high affinity. For example, a second generation of TSPO ligands was developed based on the indole-ring structure of giracetam, leading to compounds with improved binding affinity and specificity. nih.gov Research on N,N-dialkyl-2-arylindol-3-ylglyoxylamides (PIGAs) demonstrated their ability to modulate inflammatory and apoptotic processes in vitro, with effects suggesting the involvement of neurosteroid production, a key function linked to TSPO. nih.gov It is important to note that a single nucleotide polymorphism (Ala147Thr) in the human TSPO gene results in different binding affinities for many second-generation ligands, a factor that must be considered in in vitro evaluations. researchgate.net

The Murine Double Minute 2 (MDM2) protein is a critical negative regulator of the p53 tumor suppressor. nih.govfrontiersin.org By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation via the ubiquitin-proteasome pathway. mdpi.com Overexpression of MDM2 is observed in many human cancers, leading to the inactivation of p53. Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) is a promising strategy for cancer therapy. Several classes of small-molecule inhibitors have been developed, with the indole scaffold proving to be a particularly effective starting point. mdpi.commdpi.com

In vitro evaluation of MDM2-p53 inhibitors commonly involves fluorescence polarization (FP) assays. nih.gov This assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by a test compound. A decrease in fluorescence polarization indicates successful inhibition of the interaction. Other biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and microscale thermophoresis (MST) are also used to confirm binding and determine affinity (Kᵢ or Kₔ). nih.govmdpi.com

Numerous studies have reported the discovery and optimization of indole-based MDM2 inhibitors. For example, fluoro-substituted indole derivatives have been shown to bind to MDM2 with Kᵢ values in the sub-micromolar range. nih.gov The crystal structure of an MDM2-inhibitor complex revealed that these compounds often mimic the binding of three key p53 residues (Phe19, Trp23, and Leu26) into a hydrophobic pocket on the MDM2 surface. nih.gov Spiro-oxindole derivatives have also emerged as potent and chemically stable MDM2 inhibitors. nih.gov Structure-activity relationship studies have guided the modification of various substituents on the indole ring to optimize potency and pharmacokinetic properties. nih.gov

The table below presents representative binding affinities for different classes of indole-based MDM2 inhibitors.

| Compound Class | Assay Type | Result (Binding Affinity) |

| Fluoro-substituted Indole | FP Assay | Kᵢ = 0.13 µM |

| Spiro-oxindole Derivative (BI-0252) | Not Specified | High affinity, interrupts PPI |

| Isoindolinone Derivative (74a) | Not Specified | IC₅₀ = 0.17 µM |

| 3,3'-Spirocyclopentene Oxindole (B195798) | HTRF Assay | IC₅₀ up to 3.1 nM |

This table summarizes data from various studies on different indole-based scaffolds. nih.govnih.govnih.govresearchgate.net Data for this compound is not specifically available in the provided search results.

The A₂B adenosine receptor (A₂B AR) is one of four subtypes of G protein-coupled adenosine receptors. It is generally considered a low-affinity receptor for adenosine and is coupled to Gₛ and Gᵩ proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. The A₂B AR is implicated in a wide range of physiological and pathological processes, including inflammation, angiogenesis, and cancer. nih.govfrontiersin.org

The in vitro characterization of A₂B AR modulators typically involves functional assays in cell lines engineered to express the human A₂B AR, such as CHO or HEK293 cells. nih.govresearchgate.net A common assay measures the accumulation of intracellular cyclic AMP (cAMP) in response to a known agonist like 5'-N-Ethylcarboxamidoadenosine (NECA). Modulators are then tested for their ability to enhance (positive allosteric modulators, or PAMs) or weaken (negative allosteric modulators, or NAMs) the agonist-induced cAMP response. nih.govresearchgate.net Radioligand binding assays for A₂B AR are challenging due to the lack of suitable radiolabeled agonists, so functional assays are predominant. nih.gov

Research has identified 1-benzyl-3-ketoindole derivatives as modulators of the human A₂B AR. nih.govresearchgate.net Interestingly, subtle structural modifications within this series of compounds can switch the activity from positive to negative modulation. For example, certain side-chain variations determine whether the compound enhances or weakens the NECA-induced increase in cAMP levels. researchgate.net These indole derivatives were found to be selective for the A₂B AR, showing little to no activity at other adenosine receptor subtypes (A₁, A₂ₐ, and A₃). nih.govresearchgate.net This highlights the potential of the indole scaffold for developing selective A₂B AR modulators for therapeutic applications.

Kelch-like ECH-associated protein 1 (Keap1)

The Keap1-Nrf2 protein-protein interaction (PPI) is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Inhibiting this interaction allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.

A series of indole derivatives have been investigated as inhibitors of the Keap1-Nrf2 PPI. In a cell-based ARE-luciferase reporter assay, several indole derivatives demonstrated the ability to induce ARE-driven gene expression, indicating successful disruption of the Keap1-Nrf2 complex. Notably, compounds designated 9e , 9f , and 9g were found to be significantly more active than the reference compound, t-butylhydroxyquinone (t-BHQ). Further analysis confirmed that treatment of HeLa cells with these compounds led to a marked increase in the expression of Nrf2 and its downstream target enzymes, NADPH:quinone oxidoreductase 1 (NQO1) and transketolase (TKT). This provides strong evidence that these indole derivatives function as effective inhibitors of the Keap1-Nrf2 interaction in vitro.

Another study highlighted a prenylated indole alkaloid, Compound 2 , which exhibited neuroprotective effects against oxidative stress in SH-SY5Y cells by targeting the Keap1-Nrf2 pathway. Mechanistic studies showed that this compound inhibited Keap1 expression, which promoted the translocation of Nrf2 into the nucleus. This, in turn, activated the downstream expression of heme oxygenase 1 (HO-1) and NQO1, leading to a reduction in reactive oxygen species (ROS) and an increase in glutathione.

Phosphoinositide 3-kinase delta (PI3Kδ)

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, differentiation, and survival of immune cells. Its overactivity is implicated in inflammatory diseases and hematological malignancies, making it an attractive therapeutic target.